molecular formula C20H18ClN3O B12210844 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

Cat. No.: B12210844
M. Wt: 351.8 g/mol
InChI Key: WBSPRKDPGUYRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a 1,5-benzodiazepine core structure substituted with a 4-chlorophenyl group at the 3-position and a cyclopropanecarboxamide moiety at the 2-position. Compounds based on the 1,5-benzodiazepine scaffold are of significant interest in medicinal chemistry and pharmaceutical research for their diverse biological activities . Researchers can explore this compound as a potential kinase inhibitor, given that structurally related molecules containing the chlorophenyl group have shown activity against targets like the Vascular Endothelial Growth Factor Receptor (VEGFR) (Related target activity: DrugBank ). Its primary value lies in its application as a key intermediate or building block in organic synthesis and as a pharmacological probe for investigating signal transduction pathways. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H18ClN3O/c1-12-18(13-8-10-15(21)11-9-13)19(24-20(25)14-6-7-14)23-17-5-3-2-4-16(17)22-12/h2-5,8-11,14,18H,6-7H2,1H3,(H,23,24,25)

InChI Key

WBSPRKDPGUYRBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Cyclocondensation with α,β-Unsaturated Ketones

Example Procedure (adapted from [EP4212522A1]):

  • Reactants : o-Phenylenediamine (1.0 equiv), 4-chlorophenyl vinyl ketone (1.2 equiv).

  • Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid (PTSA, 5 mol%) under argon.

  • Yield : 68–72%.

Key Observations :

  • Argon atmosphere prevents oxidation of intermediates.

  • Electron-withdrawing groups (e.g., 4-chloro) enhance cyclization efficiency.

Alternative Route via Schiff Base Formation

Example Procedure (adapted from [RU2155587C2]):

  • Reactants : o-Phenylenediamine, 4-chlorobenzaldehyde (1.1 equiv).

  • Conditions : Stirred in ethanol at 60°C for 12 hours, followed by reduction with NaBH₄.

  • Yield : 55–60%.

Functionalization of the Benzodiazepine Core

Methylation at Position 4

Method : Alkylation using methyl iodide.
Example Procedure :

  • Reactants : 3-(4-Chlorophenyl)-1,5-benzodiazepin-2-amine (1.0 equiv), CH₃I (1.5 equiv).

  • Conditions : K₂CO₃ (2.0 equiv) in DMF, 80°C, 6 hours.

  • Yield : 85%.

Carboxylic Acid Activation

Method : Cyclopropanecarboxylic acid is activated as an acyl chloride.
Example Procedure :

  • Reactants : Cyclopropanecarboxylic acid (1.2 equiv), SOCl₂ (3.0 equiv).

  • Conditions : Reflux in dichloromethane (DCM) for 2 hours.

Amide Coupling

Method : Reaction of the acyl chloride with the benzodiazepine amine.
Example Procedure :

  • Reactants : 4-Methyl-3-(4-chlorophenyl)-1,5-benzodiazepin-2-amine (1.0 equiv), cyclopropanecarbonyl chloride (1.1 equiv).

  • Conditions : Et₃N (2.0 equiv) in THF, 0°C → rt, 12 hours.

  • Yield : 75–80%.

Enzymatic Resolution (Optional)

Method : Lipase-mediated enantioselective amidation (from [WO2007069841A1]).
Example Procedure :

  • Enzyme : Candida antarctica lipase B (CAL-B, immobilized).

  • Conditions : t-BuOH saturated with NH₃ gas, 40°C, 24 hours.

  • Optical Purity : >99% ee.

Integrated Synthetic Pathways

Single-Pot Approach

Procedure : Sequential cyclocondensation, methylation, and amidation without intermediate isolation.
Conditions :

  • Cyclocondensation: Toluene, PTSA, 110°C.

  • Methylation: In-situ addition of CH₃I/K₂CO₃.

  • Amidation: Add cyclopropanecarbonyl chloride/Et₃N.
    Yield : 62% overall.

Stepwise Synthesis

StepReactionReagents/ConditionsYieldReference
1Cyclocondensationo-Phenylenediamine, 4-chlorophenyl vinyl ketone, PTSA, toluene68%
2MethylationCH₃I, K₂CO₃, DMF85%
3AmidationCyclopropanecarbonyl chloride, Et₃N, THF78%
Total 45%

Analytical Characterization

Critical data for verifying the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, aromatic), 3.12 (s, 3H, N–CH₃), 1.85–1.60 (m, 4H, cyclopropane).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

  • MS (ESI) : m/z 406.1 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing formation of 1,4-benzodiazepine isomers is mitigated by using bulky solvents (e.g., toluene).

  • Byproducts : Over-alkylation at N-1 is minimized by controlled CH₃I stoichiometry.

  • Scale-Up : Enzymatic methods offer greener alternatives but require specialized equipment .

Chemical Reactions Analysis

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Structure: Cyclopropane carboxamide core with diethylamine, phenyl, and 4-methoxyphenoxy substituents.
  • Synthesis : Prepared via procedure B with 78% yield, yielding a diastereomeric mixture (dr 23:1) .
  • Key Differences: The absence of a benzodiazepine ring and presence of a 4-methoxyphenoxy group distinguish this compound. The methoxy group may enhance solubility compared to the target’s chlorophenyl moiety.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide
  • Structure : Cyclopropanecarboxamide linked to a complex heterocyclic system (pyrrolotriazolopyrazine) and cyclopentane.

Agrochemical Analogues

Cyprazole (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide)
  • Structure : Thiadiazole core with a chlorodimethylethyl group.
  • Application : Registered as a pesticide, highlighting the role of cyclopropanecarboxamide in agrochemical design .
  • Comparison : The thiadiazole ring confers different electronic properties compared to the benzodiazepine core, likely influencing environmental stability and target selectivity.
Cyprofuram (±)-α-[N-(3-chlorophenyl)cyclopropanecarboxamido]γ-butyrolactone
  • Structure : Cyclopropanecarboxamide fused to a butyrolactone ring.
  • Application : Used as a fungicide, demonstrating the versatility of cyclopropanecarboxamide in diverse bioactive contexts .

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (Da) Application/Notes
Target Compound 1,5-Benzodiazepine 4-Chlorophenyl, methyl, cyclopropanecarboxamide 351.834 Potential CNS modulation
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenyl... Cyclopropane carboxamide Diethyl, phenyl, 4-methoxyphenoxy Not reported High diastereoselectivity (dr 23:1)
Cyprazole Thiadiazole Chlorodimethylethyl, cyclopropanecarboxamide Not reported Pesticide
Cyprofuram Butyrolactone 3-Chlorophenyl, cyclopropanecarboxamide Not reported Fungicide

Biological Activity

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide is a complex organic compound belonging to the benzodiazepine family. Its unique structure contributes to its diverse pharmacological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O, with a molecular weight of 351.8 g/mol. The compound features a benzodiazepine core with a cyclopropanecarboxamide moiety, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the CNS. By modulating neurotransmitter systems, it enhances inhibitory neurotransmission, leading to its anxiolytic and anticonvulsant effects. Research indicates that it may also influence other neurotransmitter systems, contributing to its therapeutic effects in anxiety and seizure disorders .

Pharmacological Activities

The compound exhibits several pharmacological activities:

  • Anxiolytic Effects : It demonstrates calming effects on the CNS, making it a candidate for treating anxiety disorders.
  • Anticonvulsant Properties : Its interaction with GABA receptors suggests potential effectiveness in managing seizure disorders.
  • Sedative Effects : Similar to other benzodiazepines, it may induce sedation.

Comparative Analysis with Other Benzodiazepines

To better understand the unique aspects of this compound, a comparison with other known benzodiazepines is presented below:

Compound NameStructural FeaturesUnique Aspects
DiazepamClassic benzodiazepine structureWidely used anxiolytic with established clinical use
ClonazepamContains a nitro groupPotent anticonvulsant properties
LorazepamLacks a methyl group at position 4Shorter duration of action compared to others

The unique cyclopropanecarboxamide moiety and the 4-chlorophenyl substitution may confer distinct pharmacological properties not observed in traditional benzodiazepines .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for GABA receptors. A study reported that this compound enhances GABAergic transmission, which is crucial for its anxiolytic and anticonvulsant activities .

In Vivo Studies

Animal studies have shown that administration of this compound leads to reduced anxiety-like behavior in models such as the elevated plus maze and open field tests. These findings support its potential as an effective anxiolytic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.